tert-Butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate is a sulfonamide-functionalized piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-bromo-3-fluorophenylsulfonyl substituent. This compound is part of a broader class of sulfonylpiperazine intermediates widely utilized in medicinal chemistry for their versatility in drug discovery. The Boc group enhances solubility and stability during synthetic processes, while the sulfonamide moiety facilitates interactions with biological targets, such as enzymes or receptors. The 4-bromo-3-fluorophenyl group introduces steric bulk and electronic effects that modulate reactivity and binding affinity.
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-3-fluorophenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O4S/c1-15(2,3)23-14(20)18-6-8-19(9-7-18)24(21,22)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNIUOBZEZNOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperazine
Piperazine is selectively protected at one nitrogen using di-tert-butyl dicarbonate (Boc anhydride). This step prevents over-sulfonylation and ensures regioselectivity.
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Reagents : Piperazine, Boc anhydride, triethylamine (TEA), dichloromethane (DCM).
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Conditions : Stirring at 0–25°C for 4–6 hours.
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Yield : >90% (isolated via filtration or extraction).
Mechanism :
Sulfonylation with 4-Bromo-3-fluorobenzenesulfonyl Chloride
The Boc-piperazine undergoes sulfonylation using 4-bromo-3-fluorobenzenesulfonyl chloride (CAS 351003-51-5), a commercially available sulfonylating agent.
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Reagents : Boc-piperazine, 4-bromo-3-fluorobenzenesulfonyl chloride, TEA, DCM.
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Conditions : Room temperature, 12–24 hours under inert atmosphere.
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Workup : Washing with brine, drying (Na₂SO₄), and solvent evaporation.
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Purification : Column chromatography (hexane/ethyl acetate) or recrystallization.
Mechanism :
(Ar = 4-bromo-3-fluorophenyl)
Optimization and Critical Parameters
Solvent and Base Selection
Stoichiometry and Reaction Time
Purification Challenges
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Byproducts : Unreacted sulfonyl chloride or di-sulfonylated piperazine (if Boc protection is incomplete).
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Solution : Gradient elution (10–30% ethyl acetate in hexane) effectively separates the mono-sulfonylated product.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents describe continuous flow systems to enhance scalability:
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Advantages : Improved heat transfer, reduced reaction time (4–6 hours), and higher purity (>95%).
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Conditions : Flow rate = 0.5 mL/min, temperature = 25°C.
Green Chemistry Approaches
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.
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Catalysis : Immobilized lipases minimize waste during Boc deprotection in downstream steps.
Analytical Characterization
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch (Traditional) | 70–85% | 95–98% | Moderate | High |
| Continuous Flow | 85–90% | ≥98% | High | Moderate |
| Green Synthesis | 75–80% | 97% | Low | Low |
Applications and Derivatives
The compound serves as a precursor for:
Chemical Reactions Analysis
tert-Butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and reduction reactions: The sulfonyl group can undergo oxidation and reduction reactions under suitable conditions, leading to the formation of sulfoxides and sulfones.
Hydrolysis: The tert-butyl carboxylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
tert-Butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a tool to study the biological activity of piperazine derivatives and their interactions with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromo-3-fluorophenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonylpiperazine derivatives share a common structural scaffold but differ in substituents on the sulfonyl aromatic ring and the piperazine nitrogen. These variations significantly influence physicochemical properties, reactivity, and biological activity. Below is a systematic comparison based on the evidence:
Structural and Functional Variations
Key Comparative Insights
- Electron-donating groups (e.g., methoxy, amino) improve solubility but may reduce metabolic stability .
- Steric and Binding Interactions: Bulky substituents like anthraquinone or oxoindoline create steric hindrance, favoring selective interactions with hydrophobic enzyme pockets . Halogen atoms (bromo, fluoro) participate in halogen bonding, critical for target engagement in kinase inhibitors .
Synthetic Utility :
Stability and Reactivity
- Compounds with electron-withdrawing substituents (e.g., nitro, CF₃) exhibit greater stability under acidic conditions, as evidenced by degradation studies of oxazolidinone derivatives in simulated gastric fluid .
- tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate (derived from nitro reduction) shows high stability (96% yield post-reduction), making it suitable for further functionalization .
Biological Activity
tert-Butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its molecular structure, biological properties, and relevant research findings.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 387.24 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The sulfonamide moiety enhances the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer activity. For example, research on piperazine derivatives has indicated their potential as inhibitors of key protein interactions involved in cancer progression. A study demonstrated that modifications to the piperazine core can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of related compounds on human cancer cell lines. For instance, a study involving piperazine derivatives showed that certain modifications led to enhanced inhibition of cell proliferation in pancreatic cancer models . This suggests that this compound could be further explored for its anticancer potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship of piperazine compounds indicates that the presence of halogen substituents, such as bromine and fluorine, can significantly affect biological activity. These substitutions may enhance lipophilicity and alter binding interactions with target proteins, leading to improved efficacy .
Data Table: Summary of Biological Activities
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Notable Activity |
|---|---|---|---|---|
| This compound | 1223432-70-9 | C16H20BrFN2O3S | 387.24 g/mol | Potential anticancer activity |
| Related piperazine derivative | 937014-80-7 | C15H21BrN2O4S | 405.31 g/mol | Cytotoxic effects on cancer cells |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling a piperazine core with a sulfonyl chloride derivative. For example, tert-butyl piperazine-1-carboxylate can react with 4-bromo-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours) to form the target compound .
- Key Parameters : Solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature (110°C maximizes coupling efficiency), and stoichiometric ratios (1:1.5 molar ratio of piperazine to sulfonyl chloride) are critical. Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures >95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃), sulfonyl moiety (δ ~3.2–3.5 ppm for piperazine protons), and aromatic protons (δ ~7.2–8.0 ppm for bromo-fluorophenyl) .
- HRMS : High-resolution mass spectrometry validates the molecular ion peak ([M+H]+ calculated for C₁₅H₂₀BrFN₂O₄S: 423.04; observed: 423.05) .
- X-ray Crystallography : For derivatives, triclinic crystal systems (e.g., P1 space group) reveal bond angles and conformations of the sulfonyl-piperazine linkage .
Advanced Research Questions
Q. How do contradictory data on reaction yields arise in the synthesis of this compound, and how can they be resolved?
- Case Study : Yields vary from 70% to 88% depending on the base (K₂CO₃ vs. Et₃N) and solvent (1,4-dioxane vs. THF) .
- Resolution :
- Mechanistic Insight : Polar solvents stabilize the transition state in SNAr reactions, while weaker bases (e.g., K₂CO₃) minimize side reactions like hydrolysis.
- DoE (Design of Experiments) : Systematic variation of temperature (80–120°C) and solvent polarity (measured by ET(30)) identifies optimal conditions .
Q. What is the hydrolytic stability of the tert-butyl carbamate group under acidic/basic conditions, and how does it impact downstream applications?
- Stability Profile :
- Acidic Conditions : The Boc group is cleaved with TFA (20% in DCM, 2 hours) to yield the free piperazine-sulfonyl intermediate, crucial for further functionalization .
- Basic Conditions : Stable under pH < 10 but degrades at pH > 12 due to hydroxide-mediated carbamate hydrolysis .
- Implications : Stability dictates storage (anhydrous, 4°C) and reaction design (avoid strong bases unless deliberate deprotection is needed).
Q. How does the electronic nature of the 4-bromo-3-fluorophenyl group influence reactivity in cross-coupling reactions?
- Electronic Effects :
- The bromine acts as a leaving group in Suzuki-Miyaura couplings (Pd catalysis), while the meta-fluorine withdraws electron density, enhancing oxidative addition rates .
Methodological Challenges and Solutions
Q. What strategies mitigate low solubility in aqueous media during biological assays?
- Approaches :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring no interference with cellular viability .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes improves bioavailability and reduces aggregation .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?
- Tools :
- Docking Studies (AutoDock Vina) : The sulfonyl group forms hydrogen bonds with kinase active-site residues (e.g., Lys68 in MAPK), while the bromo-fluorophenyl moiety occupies hydrophobic pockets .
- MD Simulations (GROMACS) : 100-ns trajectories reveal stable binding conformations and entropy-driven dissociation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
